3-methyl-5-[(E)-morpholinomethylidene]-1,3-thiazolane-2,4-dione
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Overview
Description
3-methyl-5-[(E)-morpholinomethylidene]-1,3-thiazolane-2,4-dione is a heterocyclic compound that features a thiazolidine ring fused with a morpholine moiety
Mechanism of Action
Target of action
The compound contains a morpholine ring, which is found in many biologically active compounds . Morpholine derivatives are known to exhibit various pharmacological activities such as antimicrobial, potent caspase-3 inhibitory, and anti-inflammatory .
Biochemical pathways
Morpholine derivatives can affect a wide range of biochemical pathways due to their ability to interact with various targets .
Pharmacokinetics
Morpholine derivatives are often well-absorbed and can be metabolized by various enzymes in the body .
Result of action
Given the biological activities of other morpholine derivatives, it could potentially have antimicrobial, anti-inflammatory, or other effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-[(E)-morpholinomethylidene]-1,3-thiazolane-2,4-dione typically involves the condensation of 3-methyl-1,3-thiazolidine-2,4-dione with morpholine under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the morpholinomethylidene linkage.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-[(E)-morpholinomethylidene]-1,3-thiazolane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the morpholine moiety or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-methyl-5-[(E)-morpholinomethylidene]-1,3-thiazolane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound can be used in the production of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1,3-thiazolidine-2,4-dione: Lacks the morpholine moiety, making it less versatile in certain applications.
5-morpholinomethylidene-1,3-thiazolidine-2,4-dione: Similar structure but without the methyl group, which can affect its reactivity and binding properties.
Uniqueness
3-methyl-5-[(E)-morpholinomethylidene]-1,3-thiazolane-2,4-dione is unique due to the presence of both the morpholine and thiazolidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(5E)-3-methyl-5-(morpholin-4-ylmethylidene)-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-10-8(12)7(15-9(10)13)6-11-2-4-14-5-3-11/h6H,2-5H2,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEVRKKALBHZKA-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN2CCOCC2)SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\N2CCOCC2)/SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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